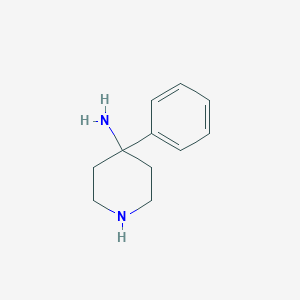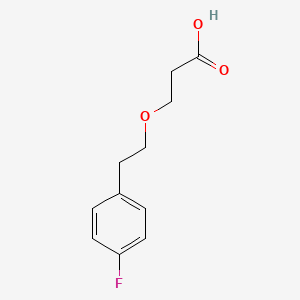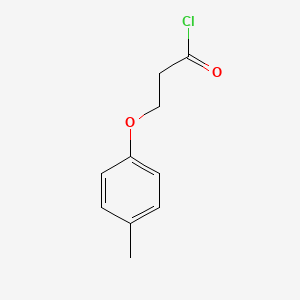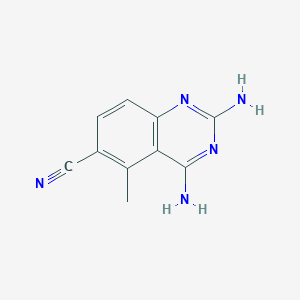![molecular formula C18H14N2O3S2 B3112372 [1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol CAS No. 189089-88-1](/img/structure/B3112372.png)
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol
Descripción general
Descripción
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol is a complex organic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group and a thienylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol typically involves multi-step organic reactions. One common approach includes:
- Formation of the Pyrrolo[2,3-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Phenylsulfonyl Group : This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
- Attachment of the Thienylmethanol Moiety : This can be done through nucleophilic substitution reactions where the thienylmethanol group is introduced.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the thienylmethanol moiety.
- Reduction : Reduction reactions can be performed on the sulfonyl group to yield sulfoxides or sulfides.
- Substitution : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
- Oxidation : Reagents like potassium permanganate or chromium trioxide can be used.
- Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution : Conditions vary depending on the specific substitution but often involve catalysts like palladium or bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylmethanol moiety can yield thienylcarboxylic acids, while reduction of the sulfonyl group can produce sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds:
- 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol can be compared to other compounds with similar structural features, such as:
- Phenylsulfonyl derivatives : Compounds with a phenylsulfonyl group attached to various cores.
- Pyrrolo[2,3-b]pyridine derivatives : Compounds with the pyrrolo[2,3-b]pyridine core but different substituents.
- Thienylmethanol derivatives : Compounds with the thienylmethanol moiety attached to different cores.
Uniqueness: The uniqueness of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol lies in its combination of these three distinct structural features. This combination allows for unique interactions and properties that are not observed in compounds with only one or two of these features.
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17(16-9-5-11-24-16)15-12-13-6-4-10-19-18(13)20(15)25(22,23)14-7-2-1-3-8-14/h1-12,17,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJTXKOQAVDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)
![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)


![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)
![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)




